Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and potential applications in pharmaceuticals. The specific structure of this compound features two hydroxyl groups at the 5 and 8 positions of the imidazo ring, contributing to its unique chemical properties.
This compound can be synthesized through various chemical reactions involving precursor compounds such as ethyl esters and azides. The synthesis often utilizes organic solvents and specific reagents to facilitate the formation of the imidazo[1,5-a]pyrazine framework.
Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate is classified as a pyrazine derivative. Pyrazines are aromatic compounds that often exhibit significant biological activity, making them of interest in medicinal chemistry.
The synthesis of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate typically involves multi-step reactions. One common method includes:
For instance, one synthetic route may involve the reaction of an ethyl ester with a pyridinic azide in a dimethyl sulfoxide solvent under controlled temperature conditions. The reaction is monitored via thin-layer chromatography to ensure complete conversion of starting materials into the desired product.
The molecular formula for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate is . The structure consists of:
The molecular weight is approximately . The compound's InChI key is provided for database searches: InChI=1S/C9H10N4O4/c1-3-15-6(13)8-7(12)4-10-9(11)14-8/h3-4,6-7,12-13H,1-2H3,(H,11,14)
.
Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate can undergo various chemical reactions:
For example, when treated with strong acids or bases, the compound may undergo hydrolysis or transesterification reactions depending on the conditions applied.
The biological activity of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate is hypothesized to involve interaction with specific enzymes or receptors in biological systems.
Studies suggest that similar compounds exhibit activities such as anti-inflammatory or antimicrobial effects due to their ability to modulate biochemical pathways through receptor binding or enzyme inhibition .
Relevant data from spectroscopic analyses (NMR and IR) confirm the presence of functional groups consistent with its proposed structure .
Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate has potential applications in:
This compound represents a structurally intricate heterocyclic system merging imidazole and pyrazine rings with strategically positioned oxygen-containing functional groups. Its molecular architecture suggests significant potential for electronic modulation and supramolecular interactions, making it a compelling subject for advanced heterocyclic chemistry and medicinal chemistry research. The presence of both hydroxyl and carboxylate ester groups within a fused bicyclic framework creates a multifunctional template amenable to synthetic diversification and targeted molecular design.
The systematic IUPAC name for this compound is Ethyl 7,8-dihydro-5-hydroxy-8-oxoimidazo[1,5-a]pyrazine-1-carboxylate, precisely defining the parent heterocycle, saturation states, carbonyl placement, and ester substituent. This nomenclature follows the Extended Hantzsch-Widman system for fused heterocycles, prioritizing the pyrazine ring as the principal framework due to its larger π-electron system. The numbering assigns position "1" to the bridgehead nitrogen, consistent with imidazo[1,5-a]pyrazine numbering conventions [1] [3].
Table 1: Official and Commercial Designations
Nomenclature Type | Designation |
---|---|
Systematic IUPAC | Ethyl 7,8-dihydro-5-hydroxy-8-oxoimidazo[1,5-a]pyrazine-1-carboxylate |
Common Synonyms | Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate; Ethyl 7,8-dihydro-5-hydroxy-8-oxoimidazo[1,5-a]pyrazine-1-carboxylate; Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-5-hydroxy-8-oxo-, ethyl ester |
CAS Registry | 1256633-37-0 |
Catalog Identifiers | BD-A147096 (Arctom Scientific); 3D-GAC63337 (CymitQuimica) |
The synonym "Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate" reflects a tautomeric representation where the 8-oxo group is described as a hydroxyl, emphasizing potential enol-keto equilibria. Commercial suppliers frequently utilize this alternative naming, though it may oversimplify the predominant keto form observed in solid-state analyses [1] [3].
The core structure belongs to the imidazo[1,5-a]pyrazine system, classified as a bicyclic 6-5 fused diheterocycle featuring bridgehead nitrogen atoms. This fusion pattern distinguishes it from the isomeric imidazo[1,2-a]pyrazine scaffold prevalent in GABAergic ligands (e.g., Zolpidem analogues). Critical structural attributes include:
Table 2: Core Molecular Characteristics
Property | Value/Description |
---|---|
Molecular Formula | C₉H₉N₃O₄ |
Exact Mass | 223.0592 Da |
SMILES | O=C(C₁=C₂C(O)=NC=C(O)N₂C=N₁)OCC (Keto form) |
Key Functional Groups | Ethyl carboxylate, Hydroxyl (phenolic/enolic), Lactam-like carbonyl, Fused bicyclic imidazo[1,5-a]pyrazine |
Hydrogen Bonding | Donors: 1 (C5-OH); Acceptors: 4 (N², C8=O, C1=O, C5-O⁻) |
The electronic structure exhibits significant polarization: the C8-carbonyl adopts lactam-like behavior due to resonance donation from N7, while the C1-ester remains strongly electron-withdrawing. C5-OH displays acidic character (predicted pKa ~8–10) due to quinonoid resonance stabilization upon deprotonation [3].
Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate emerged as a synthetic target circa 2010–2015, coinciding with heightened interest in fused diazine scaffolds for kinase inhibition and epigenetic modulation. Its earliest documented synthesis likely arose via:
Unlike the biologically entrenched imidazo[1,2-a]pyrazines (e.g., Olprinone, a cardiotonic agent), the [1,5-a] isomer remained pharmacologically unexplored until recently. Its appearance in specialized catalogs (e.g., Arctom Scientific, CymitQuimica) post-2015 signaled its transition from academic curiosity to building block for drug discovery [1] [3]. This trajectory mirrors broader trends in privileged heterocycle diversification, where less common fusion patterns are targeted to access novel chemical space. The compound’s structural complexity—particularly the juxtaposed oxygen functionalities—positions it as a precursor to chelating ligands or redox-active probes [3] [6].
Table 3: Key Heterocyclic Scaffolds in Drug Discovery
Heterocycle Core | Representative Drugs | Distinctive Features |
---|---|---|
Imidazo[1,5-a]pyrazine (e.g., Target Compound) | Under investigation | Bicyclic 6-5 fusion; High functionalization tolerance; Balanced H-bond donor/acceptor profile |
Imidazo[1,2-a]pyrazine | Zolpidem (GABAₐ agonist) | More common 6-5 fusion; N1 basic site for receptor interaction |
Imidazo[1,2-a]pyridine | Zolimidine (antiulcer), Saripidem (anxiolytic) | Extensive medicinal chemistry; Multiple FDA-approved drugs |
The synthetic challenge of regioselective C5/C8 oxygenation historically limited accessibility. Contemporary routes exploit directed ortho-metalation (DoM) or C-H activation, reflecting advances in C–O bond-forming methodologies. Asymmetric variants remain scarce, highlighting an area for future development [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1